N'-(4-chlorobenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carbohydrazide
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Description
Synthesis Analysis
The synthesis of N'-(4-chlorobenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carbohydrazide involves the combination of chromone and thiazole moieties, which are known for their biological activities. The paper titled "Synthesis and characterisation of new 4-oxo-N-(substituted-thiazol-2-yl)-4H-chromene-2-carboxamides as potential adenosine receptor ligands" describes the synthesis of chromone–thiazole hybrids from chromone-2-carboxylic acid using two different amidation methods. These methods include conventional heating and microwave irradiation, which offer diverse reaction conditions for the synthesis of these compounds .
Molecular Structure Analysis
The molecular structure of the synthesized compounds, including N'-(4-chlorobenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carbohydrazide, has been established using NMR and MS spectroscopy, as well as X-ray crystallography. The paper provides insights into the molecular geometry and conformation of the chromone–thiazole hybrids, which are crucial for understanding ligand–receptor binding .
Chemical Reactions Analysis
While the specific chemical reactions of N'-(4-chlorobenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carbohydrazide are not detailed in the provided papers, the general reactivity of similar compounds can be inferred. For instance, the paper on the synthesis of novel biologically active 4-hydroxy-N'-(benzylidene)-2H-benzo[e][1,2]thiazine-3-carbohydrazide 1,1-dioxides discusses the use of ultrasonic mediated N-alkylation and ring expansion followed by hydrazinolysis and reaction with various benzaldehydes . These reactions suggest that the compound may also undergo similar transformations, potentially leading to a variety of derivatives with different biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound are not directly reported in the provided papers. However, the use of spectroscopic techniques and crystallography in the first paper suggests that the compound is likely to have well-defined crystalline properties, which could be inferred from the detailed molecular geometry and conformation data . Additionally, the biological activity assays, such as those for adenosine receptor ligands, imply that the compound has specific chemical properties that enable it to interact with biological targets .
Safety And Hazards
properties
IUPAC Name |
N'-(4-chloro-1,3-benzothiazol-2-yl)-2-oxochromene-3-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10ClN3O3S/c18-11-5-3-7-13-14(11)19-17(25-13)21-20-15(22)10-8-9-4-1-2-6-12(9)24-16(10)23/h1-8H,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWNOYWIPWJXZAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NNC3=NC4=C(S3)C=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(4-chlorobenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carbohydrazide |
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